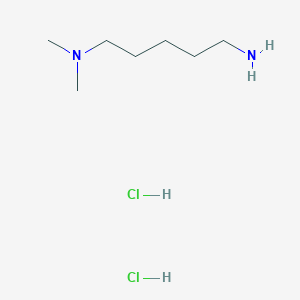
1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
1-Cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride and its derivatives have been explored in various synthetic and structural contexts. For example, the synthesis and characterization of zinc(II) complexes bearing camphor-based iminopyridines, which include similar structures, have been studied for their potential as pre-catalysts for the production of polylactide from rac-lactide. These complexes have shown a preference for heterotactic polylactide (PLA), indicating their utility in polymer chemistry (Kwon, Nayab, & Jeong, 2015).
Enantioselective Synthesis
In another study, the enantioselective synthesis of 2-(2-arylcyclopropyl)glycines, which are conformationally restricted homophenylalanine analogs, involved starting from simple aromatic aldehydes. This process highlights the importance of cyclopropyl structures in the development of conformationally restricted amino acids, which can have significant implications in medicinal chemistry (Demir, Seşenoğlu, Ülkü, & Arici, 2004).
Catalysis and Functional Models
Research has also delved into diiron(III) complexes of tridentate 3N ligands, which serve as functional models for methane monooxygenases. The effect of the capping ligand on the hydroxylation of alkanes was studied, showing how variations in the ligand structure can influence catalytic activity. This research is vital for understanding and improving catalytic processes for hydrocarbon transformation (Sankaralingam & Palaniandavar, 2014).
Novel Cyclopropane Nucleoside Analogues
The synthesis of novel cyclopropane nucleoside analogues has been investigated, with the short syntheses of the (±)-1-cyano-2-(hydroxymethyl)cyclopropyl derivatives of uracil, thymine, and cytosine being described. These compounds, related to 1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride, highlight the utility of cyclopropyl groups in nucleoside analogue chemistry, which is crucial for the development of antiviral and anticancer drugs (Grangier, Aitken, Guillaume, & Husson, 1994).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride involves the reaction of cyclopropylamine with 4-methyl-2-pyridinemethanol followed by the formation of the dihydrochloride salt.", "Starting Materials": [ "Cyclopropylamine", "4-methyl-2-pyridinemethanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with 4-methyl-2-pyridinemethanol in the presence of hydrochloric acid to form 1-cyclopropyl-1-(4-methylpyridin-2-yl)methanol.", "Step 2: The resulting product is then treated with sodium hydroxide to form 1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine.", "Step 3: The amine product is then reacted with hydrochloric acid to form the dihydrochloride salt of 1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine.", "Step 4: The dihydrochloride salt is isolated by extraction with ethyl acetate and recrystallization from water." ] } | |
CAS-Nummer |
1269053-80-6 |
Produktname |
1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride |
Molekularformel |
C10H16Cl2N2 |
Molekulargewicht |
235.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




